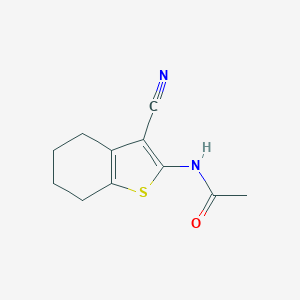

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJUHOMXJHGRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942038 | |

| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20036-97-9 | |

| Record name | NSC153320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Abstract

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the unambiguous structure determination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, a heterocyclic compound of interest. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and professionals in the chemical sciences, offering not just protocols, but the causal reasoning behind the strategic application of each analytical technique.

Introduction and Strategic Overview

This compound belongs to the class of 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Its synthesis is commonly achieved via the Gewald reaction, a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[1][2][3][4] The acetylation of the resulting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene yields the target molecule.

The definitive confirmation of a synthesized molecule's structure is non-negotiable for further study or application. Our approach is a synergistic one, where each analytical technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise atomic connectivity.

The logical workflow for this elucidation is as follows:

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: The first and most fundamental question in structure elucidation is "What is the molecular formula?". HRMS is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS distinguishes between compounds with the same nominal mass but different elemental compositions.[5][6][7][8][9] This precision provides a high-confidence molecular formula, which is the foundational hypothesis for all subsequent spectroscopic interpretation.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically chosen to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.

-

Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition that fits this exact mass.

Data Presentation & Interpretation

The expected molecular formula for this compound is C₁₁H₁₂N₂OS.

| Parameter | Theoretical Value (C₁₁H₁₃N₂OS)⁺ | Observed Value | Mass Error (ppm) |

| Exact Mass of [M+H]⁺ | 237.0798 | 237.0795 | -1.26 |

The observed exact mass is in excellent agreement with the theoretical mass for the protonated molecule, confirming the molecular formula C₁₁H₁₂N₂OS. This result is self-validating; the extremely low mass error provides high confidence and constrains the possibilities for the subsequent NMR and IR data interpretation.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that acts as a quick "litmus test" for the presence of key functional groups. Before delving into the complexities of NMR, IR confirms that the expected amide and nitrile functionalities from the synthesis are indeed present in the final molecule. The characteristic vibrational frequencies of these groups provide strong, confirmatory evidence.[10][11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare them to known frequencies for characteristic functional groups.

Data Presentation & Interpretation

| Functional Group | Expected IR Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Vibration Type |

| Amide N-H | 3300-3100 | ~3250 | N-H Stretch[10] |

| Aliphatic C-H | 3000-2850 | ~2935, 2860 | C-H Stretch |

| Nitrile C≡N | 2260-2220 | ~2225 | C≡N Stretch[11][12][13] |

| Amide C=O | 1680-1630 | ~1665 | C=O Stretch (Amide I)[10] |

The presence of strong, sharp peaks at ~2225 cm⁻¹ (C≡N) and ~1665 cm⁻¹ (C=O), along with a distinct N-H stretch, provides direct evidence for the nitrile and secondary amide groups, validating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. While MS provides the formula and IR identifies functional groups, NMR reveals the carbon-hydrogen framework and how the atoms are connected. We employ a hierarchical approach: 1D NMR (¹H, ¹³C) identifies the individual components (protons and carbons), and 2D NMR (COSY, HSQC, HMBC) acts as the "glue," showing how these components are linked together to form the final structure.[14][15]

¹H NMR Spectroscopy: Proton Environment

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Acquire the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation: The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.80 | Singlet | 1H | N -H | Amide protons are deshielded and often appear as broad singlets.[16] |

| ~2.65 | Triplet | 2H | H -4 or H -7 | Aliphatic CH₂ adjacent to the thiophene ring. |

| ~2.55 | Triplet | 2H | H -4 or H -7 | Aliphatic CH₂ adjacent to the thiophene ring. |

| ~2.10 | Singlet | 3H | -C(=O)CH ₃ | Acetyl methyl group protons are a characteristic singlet. |

| ~1.75 | Multiplet | 4H | H -5 and H -6 | Overlapping signals for the two central CH₂ groups of the cyclohexene ring. |

¹³C NMR & DEPT-135 Spectroscopy: Carbon Framework

Protocol: Using the same sample, acquire a broadband proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum.

Data Interpretation: ¹³C NMR shows all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~168.5 | Absent | C =O | Carbonyl carbon, quaternary. |

| ~145.0 | Absent | C -2 | Thiophene carbon attached to the nitrogen. |

| ~128.0 | Absent | C -3a or C -7a | Thiophene fusion carbon. |

| ~125.0 | Absent | C -3a or C -7a | Thiophene fusion carbon. |

| ~116.0 | Absent | C ≡N | Nitrile carbon, quaternary.[17] |

| ~95.0 | Absent | C -3 | Thiophene carbon attached to the nitrile. |

| ~25.5 | Negative | C -4 or C -7 | Aliphatic CH₂. |

| ~25.2 | Negative | C -4 or C -7 | Aliphatic CH₂. |

| ~23.0 | Positive | -C(=O)C H₃ | Acetyl methyl carbon. |

| ~22.5 | Negative | C -5 or C -6 | Aliphatic CH₂. |

| ~22.3 | Negative | C -5 or C -6 | Aliphatic CH₂. |

2D NMR Spectroscopy: Establishing Connectivity

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR puts them together. COSY identifies proton-proton neighbors, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon connections, which are critical for connecting disparate parts of the molecule, like the acetyl group to the thiophene ring.[18][19][20]

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two proton signals indicates that they are coupled, typically through 2 or 3 bonds.

-

Key Finding: Strong correlations will be observed between the aliphatic protons at δ ~2.65, ~2.55, and ~1.75 ppm, confirming the -CH₂-CH₂-CH₂-CH₂- spin system of the tetrahydro- portion of the ring.

Caption: COSY correlations in the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.

-

Key Finding: This provides unambiguous assignment of the protonated carbons listed in the tables above. For example, the proton signal at δ ~2.10 ppm will show a correlation to the carbon signal at δ ~23.0 ppm, confirming the -C(=O)CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Causality: This is the experiment that proves the connectivity between the functional groups and the ring system. For example, the NH proton should show a correlation to the carbonyl carbon, and the aliphatic protons at C-4 should show correlations to the thiophene carbons C-3 and C-3a.

Caption: Key HMBC correlations confirming the structure.

Conclusion: Synthesizing the Evidence

The structure of this compound is unequivocally confirmed by the congruent data from multiple spectroscopic techniques:

-

HRMS established the correct molecular formula: C₁₁H₁₂N₂OS.

-

IR Spectroscopy confirmed the presence of the required N-H, C≡N, and C=O functional groups.

-

¹H and ¹³C NMR identified all unique proton and carbon environments, including the acetyl group and the four distinct methylene groups of the saturated ring.

-

COSY confirmed the connectivity of the -CH₂-CH₂-CH₂-CH₂- fragment.

-

HSQC linked each proton to its directly bonded carbon.

-

HMBC provided the final, critical long-range correlations that piece the entire molecular puzzle together, linking the acetamide group to the C-2 position and confirming the overall tetrahydrobenzothiophene scaffold.

This multi-faceted, self-validating approach provides the highest degree of confidence in the assigned structure, a critical prerequisite for any further research or development.

References

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001. [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

-

Al-Etaibi, A. A., & El-Apasery, M. A. (2014). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 19(10), 15839-15852. [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

Holota, S., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211. [Link]

-

Campos, P. J., & Rodrigues, J. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 857-893. [Link]

-

Reusch, W. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Química Orgánica. IR spectrum: Nitriles. [Link]

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Clark, J. mass spectra - the molecular ion (M+) peak. Chemguide. [Link]

-

PubChem. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

J&K Scientific LLC. Gewald Reaction. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IR spectrum: Nitriles [quimicaorganica.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The unique combination of a fused ring system, a cyano group, and an acetamide moiety imparts specific physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the tetrahydrobenzothiophene core have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties, by modulating the activity of key cellular targets such as kinases.[1][2] This guide provides a comprehensive overview of the chemical identity, synthesis, and known biological relevance of this compound and its derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Chemical Identity and Synonyms

The systematic IUPAC name for the compound is This compound .

This compound is also known by several synonyms and is often referenced by its CAS Number:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20036-97-9[3] |

| Molecular Formula | C₁₁H₁₂N₂OS |

| Synonyms | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide |

Physicochemical and Spectral Data

While specific experimental data for the title compound is not extensively published, data for closely related analogs and precursors provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of this compound and a Related Compound.

| Property | This compound | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide |

| Molecular Formula | C₁₁H₁₂N₂OS | C₁₂H₁₁N₃OS[4] |

| Molecular Weight | 220.29 g/mol | 245.3 g/mol [4] |

| Appearance | Expected to be a solid | - |

| Melting Point | 244–246 °C[5] | - |

Table 2: Spectral Data for the Related Compound 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. [6]

| Spectroscopic Technique | Observed Peaks |

| IR (cm⁻¹) | 2262, 2196 (C≡N), 1696 (C=O) |

| ¹H-NMR (δ ppm) | 1.70-2.60 (m, 8H, 4xCH₂), 4.11 (s, 2H, acetamido CH₂), 6.94 (s, 1H, NH) |

| Mass Spectrometry (m/z) | 245 [M⁺] |

Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step process, beginning with the construction of the core tetrahydrobenzothiophene ring system, followed by the introduction of the acetamide functionality.

Part 1: Synthesis of the 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene Precursor via the Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot synthesis for 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an active methylene compound (in this case, malononitrile) and elemental sulfur in the presence of a basic catalyst.

Caption: Gewald reaction workflow for the synthesis of the key precursor.

Experimental Protocol: Gewald Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (0.1-0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 2: Acetylation of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

The final step involves the acylation of the 2-amino group of the tetrahydrobenzothiophene precursor to yield the target compound. This can be achieved using various acetylating agents. A common method involves the use of 2-chloroacetyl chloride to first form an intermediate, which can then be converted to the acetamide.[7] However, a more direct approach would be the use of acetic anhydride or acetyl chloride.

Caption: Synthesis of the title compound via N-acetylation.

Experimental Protocol: N-Acetylation

-

Reaction Setup: Dissolve 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Acetylating Agent Addition: Cool the mixture in an ice bath (0 °C) and slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Biological Activities and Therapeutic Targets

While direct biological data for this compound is limited, the broader class of tetrahydrobenzothiophene derivatives has shown significant therapeutic potential.

Anti-inflammatory and Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of mitogen-activated protein kinases (MAPKs), specifically JNK2 and JNK3.[1][5] These kinases are implicated in inflammatory signaling pathways. Inhibition of these pathways by tetrahydrobenzothiophene derivatives suggests their potential as anti-inflammatory agents.[1] Furthermore, some derivatives have been investigated as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a key target for autoimmune diseases.[8] A derivative of the title compound has also been studied as a potential 5-lipoxygenase (5-LOX) inhibitor, another important target in inflammation.[9]

Caption: Potential therapeutic targets of tetrahydrobenzothiophene derivatives.

Antimicrobial and Anticancer Activity: The 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene nucleus is recognized as a valuable pharmacophore in the development of antimicrobial and anticancer agents.[2] Various derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[10] Additionally, certain substituted tetrahydrobenzothiophenes have shown antiproliferative activity against various cancer cell lines.[2] The N-(3-cyanothiophen-2-yl)acetamide moiety, a close structural analog, has shown moderate antioxidant and significant antimicrobial activities.[10]

Conclusion

This compound represents a versatile chemical entity with a foundation in the well-established chemistry of the tetrahydrobenzothiophene core. Its synthesis, achievable through robust methods like the Gewald reaction followed by N-acetylation, provides a platform for the generation of a diverse library of derivatives. The demonstrated biological activities of related compounds, particularly in the realms of inflammation, cancer, and infectious diseases, underscore the therapeutic potential of this scaffold. Further investigation into the specific biological profile of the title compound and its optimized derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

-

Holota, S., Yushyn, I., Khyluk, D., Vynnytska, R., & Lesyk, R. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211. [Link]

-

Holota, S., Yushyn, I., Khyluk, D., Vynnytska, R., & Lesyk, R. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. ResearchGate. [Link]

-

Tanak, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10525-10537. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 5(49), 31856-31870. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(5), 3437-3461. [Link]

-

Al-Omran, F., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 15(9), 6049-6061. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC, [Link]

-

PubChem. (n.d.). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dicyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide. [Link]

-

PubChemLite. (n.d.). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide. [Link]

-

SpectraBase. (n.d.). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxyacetamide. [Link]

Sources

- 1. Buy N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide | 866132-15-2 [smolecule.com]

- 2. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 20036-97-9 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydrobenzothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity is a paramount objective. Among the myriad of heterocyclic scaffolds, the tetrahydrobenzothiophene core has emerged as a "privileged structure," a testament to its remarkable versatility and capacity to interact with a diverse array of biological targets.[1] This fused thiophene derivative, characterized by a thiophene ring fused to a cyclohexane ring, offers a unique three-dimensional architecture that has proven to be a fertile ground for the development of potent and selective therapeutic agents.[2][3] Its significance is underscored by the wide spectrum of biological activities exhibited by its derivatives, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7] This guide provides a comprehensive technical overview of tetrahydrobenzothiophene derivatives, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. The Synthetic Landscape: Crafting the Tetrahydrobenzothiophene Core

The foundation of any successful drug discovery program lies in the efficient and versatile synthesis of the core scaffold and its derivatives. For tetrahydrobenzothiophenes, the Gewald reaction stands as a cornerstone, a powerful one-pot, multi-component reaction that has been widely adopted for the synthesis of substituted 2-aminothiophenes.[2][5]

The Gewald Reaction: A Gateway to Diversity

This elegant reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as cyanoacetate) and elemental sulfur in the presence of a base. The general pathway allows for the introduction of a variety of substituents on the tetrahydrobenzothiophene ring, providing a facile route to a diverse library of compounds.

Caption: Generalized scheme of the Gewald reaction for synthesizing the tetrahydrobenzothiophene core.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives

A representative protocol for the synthesis of the foundational tetrahydrobenzothiophene core is as follows:

-

To a stirred solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

-

Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine.

-

Heat the reaction mixture at a temperature ranging from 50 to 80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative.[8]

Further functionalization of this core, for instance through N-acylation of the 2-amino group followed by hydrolysis, allows for the generation of a wide array of derivatives with diverse biological activities.[8]

II. A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The true value of the tetrahydrobenzothiophene scaffold lies in its ability to serve as a template for the design of molecules with a broad range of therapeutic applications.

Antibacterial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents.[9] Tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[8][10]

One study detailed the design and synthesis of a series of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives.[8][9] Several of these compounds demonstrated excellent in vitro antibacterial efficacy against strains such as E. coli, P. aeruginosa, Salmonella, and S. aureus.[8][10] Notably, compound 3b from this series showed exceptional activity, with Minimum Inhibitory Concentration (MIC) values of 1.11 µM against E. coli, 1.00 µM against P. aeruginosa, 0.54 µM against Salmonella, and 1.11 µM against S. aureus.[8][10][11]

Table 1: Antibacterial Activity of Selected Tetrahydrobenzothiophene Derivatives

| Compound | R1 | R2 | MIC (µM) vs E. coli | MIC (µM) vs P. aeruginosa | MIC (µM) vs Salmonella | MIC (µM) vs S. aureus | Reference |

| 3b | H | 2-Iodobenzamido | 1.11 | 1.00 | 0.54 | 1.11 | [8] |

| 3c | CH3 | 4-Fluorobenzamido | - | 0.61-1.00 | - | - | [8] |

| 3f | CH3 | 2-Methyl-3-nitrobenzamido | 0.64-1.11 | - | - | - | [8] |

| 3j | C2H5 | 2-Fluoro-3-nitrobenzamido | - | 0.61-1.00 | - | - | [8] |

Data extracted from Lai et al., 2022.[8]

The structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the benzene ring of the benzamido moiety generally enhances antibacterial potency.[8] However, an excess of such groups can lead to a decrease in activity.[8]

Anticancer Activity: Targeting the Hallmarks of Cancer

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and selectivity is a critical area of research.[12] Tetrahydrobenzothiophene derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in tumor growth and progression.[4][13][14]

A series of novel heterocyclic compounds derived from 4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their anticancer activity against human liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[15] Certain compounds exhibited potent cytotoxic activities at micromolar concentrations without significant toxicity to normal fibroblast cells.[15] The proposed mechanisms of action include the induction of apoptosis, as evidenced by the increased expression of Bax, caspase-9, and caspase-3, and the inhibition of tyrosine kinases.[15]

Furthermore, some tetrahydrobenzothiophene derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[14][16] The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives has yielded compounds with potent inhibitory activity against c-Met kinase and Pim-1 kinase, highlighting the potential of this scaffold in developing targeted cancer therapies.[14][16]

Caption: Plausible anticancer mechanisms of tetrahydrobenzothiophene derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrahydrobenzothiophene derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17][18]

Several studies have focused on the design and synthesis of tetrahydrobenzothiophene derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a well-established target for anti-inflammatory drugs.[17][19] A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues were identified as potent and selective COX-2 inhibitors, with some compounds exhibiting anti-inflammatory activity comparable to the commercial drug celecoxib in a carrageenan-induced rat paw edema model.[19]

More recently, tetrahydrobenzothiophene derivatives have been investigated as activators of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[18] NRF2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating NRF2, these compounds can mitigate oxidative stress and reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[18]

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing invaluable insights into how the chemical structure of a molecule influences its biological activity.[20][21] For tetrahydrobenzothiophene derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity.[8]

Key Structural Modifications and Their Impact

-

Substituents on the Benzamido Moiety (Antibacterial Activity): As previously mentioned, the nature and position of substituents on the benzamido group at the 2-position of the tetrahydrobenzothiophene core significantly impact antibacterial activity. Electron-withdrawing groups tend to enhance potency, likely by modulating the electronic properties of the molecule and its interaction with the bacterial target.[8]

-

Modifications at the 2- and 3-Positions (Anticancer and Anti-inflammatory Activity): The functional groups at the 2- and 3-positions of the thiophene ring are critical for anticancer and anti-inflammatory activities. For instance, the presence of a carbohydrazide group at the 3-position has been shown to be a key feature for Pim-1 kinase inhibition.[14][16] Similarly, the nature of the substituent at the 2-position can influence COX-2 selectivity in anti-inflammatory derivatives.[19]

-

Substitution on the Cyclohexane Ring: Modifications on the saturated cyclohexane ring can also influence the pharmacokinetic and pharmacodynamic properties of these derivatives. For example, the introduction of alkyl or aryl groups at the C-6 position has been shown to be crucial for the anti-biofilm activity of certain tetrahydrobenzothiophene derivatives.[22]

The iterative process of designing, synthesizing, and biologically evaluating new derivatives based on SAR insights is a powerful strategy for optimizing lead compounds and developing clinically viable drug candidates.[23]

Conclusion and Future Perspectives

The tetrahydrobenzothiophene scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. The wealth of research highlighted in this guide demonstrates its potential to yield potent and selective modulators of a wide range of biological targets. The amenability of this scaffold to chemical modification, coupled with the power of rational drug design guided by SAR studies, provides a clear roadmap for future drug discovery efforts.

Future research in this area will likely focus on:

-

Elucidation of specific molecular targets: While many studies have demonstrated the biological effects of these derivatives, the precise molecular targets often remain to be fully elucidated. Advanced techniques such as chemical proteomics and structural biology will be crucial in this endeavor.

-

Optimization of pharmacokinetic properties: To translate promising in vitro activity into in vivo efficacy, further optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is essential.

-

Exploration of new therapeutic areas: The diverse biological activities of tetrahydrobenzothiophene derivatives suggest that their therapeutic potential may extend beyond the areas already explored. Investigating their utility in treating viral infections, neurodegenerative diseases, and metabolic disorders could open up new avenues for drug development.

References

-

Lai, L., Yang, J., Sun, W., Su, X., Chen, J., Chen, X., & Pei, S. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. [Link]

-

Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. E. (2022). Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates. ResearchGate. [Link]

-

Lai, L., Yang, J., Sun, W., Su, X., Chen, J., Chen, X., & Pei, S. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Bentham Science Publishers. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., ... & Zhang, Y. (2024). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Dies, A. M. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(12), 1531-1544. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11337-11354. [Link]

-

Li, J., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., ... & Zhang, Y. (2020). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[9][24]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 25(11), 2649. [Link]

-

Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. E. (2022). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. [Link]

-

Mak, K. K., Shiming, Z., & Hui, L. S. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4, 5, 6, 7-tetrahydrobenzo [b] thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]

-

Dang, H., Chorell, E., Uvell, H., Pinkner, J. S., Hultgren, S. J., & Almqvist, F. (2014). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Organic & Biomolecular Chemistry, 12(35), 6835-6846. [Link]

-

Chaturbhuj, G. U., Singh, P., & Pardasani, R. T. (2017). Novel 2-phenyl-4, 5, 6, 7-tetrahydro [b] benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1780. [Link]

-

Lai, L., Yang, J., Sun, W., Su, X., Chen, J., Chen, X., & Pei, S. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Publishing. [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Dies, A. M. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Bentham Science Publisher. [Link]

-

El-Sayed, N. N. E., Kamal, S., & Derbala, H. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-17. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2021). Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. ResearchGate. [Link]

-

Lai, L., Yang, J., Sun, W., Su, X., Chen, J., Chen, X., & Pei, S. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC medicinal chemistry, 14(1), 166-172. [Link]

-

Kumar, A., & Sharma, S. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1229-1250. [Link]

-

El-Naggar, A. M., El-Adl, K., & El-Henawy, A. A. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2015). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 101, 485-505. [Link]

-

Patel, R. B., & Chikhalia, K. H. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. International Journal of Pharmaceutical Sciences and Drug Research, 7(1), 37-41. [Link]

-

El-Sayed, N. N. E., Kamal, S., & Derbala, H. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific reports, 14(1), 27329. [Link]

-

El-Sayed, N. N. E., Kamal, S., & Derbala, H. (2024). Various biological activities based on thiophene ring. ResearchGate. [Link]

-

Singh, A., Kumar, A., & Singh, R. K. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21(5), 456-475. [Link]

-

Sreeja, S., Vani, V., Akshay, K. A., Gopika, B., Devatharun, V. R., Fevin, J., & Thrisha, C. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 114-121. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1094-1117. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1117. [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Automate.video. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 22. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. automate.video [automate.video]

- 24. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

An In-depth Technical Guide to the Biological Activity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Executive Summary

This compound is a heterocyclic organic compound that has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1] Built upon a 4,5,6,7-tetrahydrobenzo[b]thiophene core, this molecule and its derivatives have demonstrated a remarkable breadth of biological activities. The presence of key functional groups—most notably the 3-cyano substituent and the N-acetamide moiety—provides a versatile platform for structural modifications and targeted biological interactions. This guide offers a comprehensive analysis of its synthesis, established biological activities including enzyme inhibition, anticancer, and antimicrobial effects, and the underlying mechanisms of action. It further provides detailed experimental protocols for researchers seeking to investigate this class of compounds, grounded in established scientific methodologies.

Chemical Synthesis and Structural Framework

The parent compound and its derivatives are typically synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This precursor is often reacted with various acylating or chloro-substituted reagents to introduce the acetamide side chain and other functionalities. For instance, reaction with 2-chloroacetyl chloride yields a reactive intermediate, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide, which can be further modified.[2][3] Another approach involves the direct reaction of the 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with reagents like ethyl cyanoacetate.[4] The structural integrity and purity of the synthesized compounds are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[2][3][4]

Caption: Inhibition of the MAPK/JNK signaling pathway by the compound.

Anticancer Activity

Derivatives based on the tetrahydrobenzo[b]thiophene core have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. [4][5]

-

Cytotoxicity: Studies have documented the cytotoxic effects of these compounds against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), prostate cancer (PC3), and liver cancer (HepG2) cell lines. [4][6][7]* Mechanism of Action: The anticancer effects are multifactorial:

-

Apoptosis Induction: The presence of the cyano group appears to enhance the compound's ability to induce programmed cell death (apoptosis) in cancer cells. [1]This is often mediated by the up-regulation of key executioner proteins like caspases-3 and -9. [7] * Cell Cycle Arrest: Certain derivatives can halt the cell division cycle, preventing tumor growth. [8] * Anti-Metastatic and Anti-Angiogenic Effects: Advanced derivatives have been shown to inhibit the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis. [7]Furthermore, they can inhibit the expression of HIF-1α and VEGF, key regulators of angiogenesis (the formation of new blood vessels that supply tumors). [7]

-

Antimicrobial Properties

The search for novel antimicrobial agents is critical due to rising drug resistance. This compound derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. [3][9]While the parent compound's activity is a starting point, modifications to the acetamide moiety have yielded derivatives with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [3][10]

Quantitative Data Summary

The biological potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

Table 1: Anticancer Activity (IC₅₀) of Selected Derivatives

| Compound Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Derivative 7 | HepG2 (Liver) | 13.5 | [6][11] |

| Derivative 9 | HepG2 (Liver) | 32.2 | [6][11] |

| Doxorubicin (Reference) | HepG2 (Liver) | 21.6 | [6][11] |

| Carbamate Derivative 3b | LoVo (Colon) | 81.50 | [12] |

| Carbamate Derivative 3b | HCT-116 (Colon) | 71.00 | [12]|

Table 2: JNK Kinase Inhibition of Selected Derivatives

| Compound Derivative | Kinase Target | pIC₅₀ | Reference |

|---|---|---|---|

| Compound 5a | JNK3 | 6.7 | [13] |

| Compound 5a | JNK2 | 6.5 | [13] |

| Compound 11a | JNK3 | 6.6 | [13] |

| Compound 11a | JNK2 | 6.5 | [13]|

(Note: pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration)

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of this compound class.

Caption: A logical workflow for screening and characterizing bioactive compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the compound's effect on the viability of cancer cell lines.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains. [10]

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. [10]Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate microbial growth broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound and its analogues represent a highly promising and versatile chemical scaffold. The established biological activities, particularly as selective JNK kinase inhibitors and broad-spectrum anticancer agents, underscore their therapeutic potential. The structure-activity relationship highlights the importance of the tetrahydrobenzo[b]thiophene core and the 3-cyano group, providing a clear rationale for future drug design efforts.

Future research should focus on optimizing the lead structures to enhance potency and selectivity for specific targets. Preclinical in vivo studies are the logical next step to validate the efficacy and safety of the most promising compounds in animal models of cancer and inflammatory diseases. Further mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these molecules and to identify potential biomarkers for patient stratification.

References

-

Holota, S., Yushyn, I., Khyluk, D., Vynnytska, R., & Lesyk, R. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211. Available at: [Link]

-

Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 5(1), 263-269. Available at: [Link]

-

Shams, H. Z., Mohareb, R. M., Helal, M. H., & Mahmoud, A. E. (2011). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(8), 6635-6657. Available at: [Link]

-

Çavuş, M. S., Özkınalı, S., Ilgın, S., & Büyükgüngör, O. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11257-11270. Available at: [Link]

-

Patel, R. B. (2013). Synthesis and anti-microbial screening of N-(3-CYANO-4,5,6,7-TETRAHYDO-1-BENZOTHIPHENO-2-YL)-2-(aryl phenyl)acetamide. ResearchGate. Available at: [Link]

-

Mohareb, R. M., Abdallah, A. E. M., & Al-Omran, F. M. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(43), 38621-38637. Available at: [Link]

-

Sroor, F. M., Abdel-Megeid, R. E., El-Sayed, N. N. E., Abdelhamid, I. A., & Elwahy, A. H. M. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(10), e2000069. Available at: [Link]

-

Holota, S., Yushyn, I., Khyluk, D., Vynnytska, R., & Lesyk, R. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. ResearchGate. Available at: [Link]

-

Sroor, F. M., et al. (2020). Novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. ResearchGate. Available at: [Link]

-

Bath, R. S., et al. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1296-1301. Available at: [Link]

-

Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Sroor, F. M., et al. (2020). Novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie. Available at: [Link]

-

Mohareb, R. M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1569-1580. Available at: [Link]

-

PubChem. (n.d.). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dicyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide. Retrieved from [Link]

-

Naz, S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(6), 2530. Available at: [Link]

-

PubChemLite. (n.d.). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide. Retrieved from [Link]

-

Sabry, N., et al. (2025). Synthesis and cytotoxicity of novel cyanochalcones: induction of cell cycle arrest, apoptosis, and autophagy in HEP2 and MCF-7 cells. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

Sources

- 1. This compound | 20036-97-9 | Benchchem [benchchem.com]

- 2. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxicity of novel cyanochalcones: induction of cell cycle arrest, apoptosis, and autophagy in HEP2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide and Its Derivatives

Abstract

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a pivotal chemical scaffold in contemporary medicinal chemistry. While the parent compound primarily serves as a synthetic intermediate, its derivatives have emerged as potent modulators of critical cellular signaling pathways, demonstrating significant therapeutic potential across oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive analysis of the core mechanism of action of this class of compounds, focusing on their role as kinase inhibitors. We will delve into the structural features that govern their biological activity, the specific signaling cascades they modulate, and the experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Tetrahydrobenzothiophene Scaffold

The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a privileged scaffold in drug discovery, conferring favorable physicochemical properties to its derivatives. The introduction of a 2-acetamido and a 3-cyano group creates the this compound structure, a versatile precursor for the synthesis of a diverse library of bioactive molecules[1][2]. The inherent reactivity of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of its derivatives[3].

Initial investigations into this chemical space revealed broad biological activities, including antimicrobial and anticancer properties[1][3]. However, more focused research has pinpointed the primary mechanism of action for many of its potent derivatives as the inhibition of specific protein kinases.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism through which derivatives of this compound exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of various protein kinases[1]. This inhibition disrupts the phosphorylation cascade, thereby modulating downstream cellular processes.

Structural Basis of Kinase Inhibition: The Role of the 3-Cyano Group

A critical pharmacophoric feature of this scaffold is the 3-cyano (-C≡N) group[1]. X-ray crystallography studies have confirmed that this cyano group acts as a key hydrogen bond acceptor, forming crucial interactions with the hinge region of the ATP-binding pocket of target kinases[1]. This interaction mimics the hydrogen bonding pattern of the adenine moiety of ATP, allowing these compounds to effectively compete with the endogenous substrate. The tetrahydrobenzothiophene ring and the acetamide linker serve as a rigid scaffold to optimally position the cyano group for this interaction.

Figure 1: Interaction of the 3-cyano group with the kinase hinge region.

Targeted Kinase Families

Derivatives of this compound have been shown to inhibit a range of kinases, often with a degree of selectivity.

Table 1: Targeted Kinases and Associated Therapeutic Areas

| Kinase Family/Target | Specific Examples | Therapeutic Area |

| Mitogen-Activated Protein Kinases (MAPKs) | JNK2, JNK3[1][4] | Neurological and Inflammatory Conditions |

| Tyrosine Kinases | c-Met, c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR[5][6][7] | Oncology |

| Pim Kinases | Pim-1[6][7] | Oncology |

| Multi-Kinase Inhibition | Clk1/4, DRAK1, Dyrk1A/B, Haspin[8][9] | Oncology |

Downstream Cellular Effects and Therapeutic Implications

The inhibition of these kinases by this compound derivatives leads to a cascade of downstream cellular events, underpinning their therapeutic potential.

Anticancer Activity through Apoptosis Induction

A significant body of research has focused on the anticancer properties of this class of compounds[5][6][10]. The inhibition of pro-survival signaling pathways mediated by tyrosine and Pim kinases leads to the induction of apoptosis (programmed cell death) in cancer cells[5][6].

The mechanistic pathway often involves:

-

Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax.

-

Activation of Caspase Cascade: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3)[5][10].

-

Inhibition of Metastasis and Angiogenesis: Some derivatives have been shown to inhibit the expression of metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis. Furthermore, they can inhibit HIF-1alpha and VEGF expression, key regulators of angiogenesis[10].

Figure 2: Apoptosis induction pathway via kinase inhibition.

Anti-inflammatory Potential

The role of JNKs in inflammatory signaling pathways makes their inhibitors attractive candidates for anti-inflammatory drugs. While much of the research on this compound derivatives in this area is in the early stages, in silico studies have shown their potential to inhibit 5-lipoxygenase (5-LOX)[1][11]. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Experimental Protocols for Mechanism of Action Studies

Elucidating the precise mechanism of action of a novel compound derived from this scaffold requires a multi-faceted experimental approach.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of kinases.

Methodology:

-

Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound.

-

Assay Principle: A common method is a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and lower inhibition.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96- or 384-well plate, add the kinase, its substrate, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) under standard conditions.

-

MTT Assay (for cell viability):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for 24-72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining (for apoptosis):

-

Treat cells with the test compound as described above.

-

Harvest the cells and stain with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

-

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, cleaved caspase-3, Bax).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Figure 3: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

This compound serves as a highly productive scaffold for the development of potent and selective kinase inhibitors. The core mechanism of action for its most promising derivatives lies in their ability to compete with ATP for binding to the active site of kinases, a process driven by the key hydrogen bonding interaction of the 3-cyano group. This inhibition of kinase activity translates into significant anticancer and potential anti-inflammatory effects.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic index.

-

Overcoming Drug Resistance: Developing compounds that are effective against known resistance mutations in kinases.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other kinase-driven diseases.

-

Advanced Drug Delivery: Formulating these compounds into novel drug delivery systems, such as nanoparticles, to improve their bioavailability and tumor-targeting capabilities[12].

The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation targeted therapies.

References

-

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - MDPI. [Link]

-

Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed. [Link]

-

Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed. [Link]

-

Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - Bentham Science Publisher. [Link]

-

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide - MDPI. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. [Link]

-

Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide - Der Pharma Chemica. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. [Link]

-

(PDF) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide - ResearchGate. [Link]

-

Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer | ACS Omega. [Link]

-

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3 - PubMed. [Link]

-

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) - PubChem. [Link]

-

Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed. [Link]

Sources

- 1. This compound | 20036-97-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]